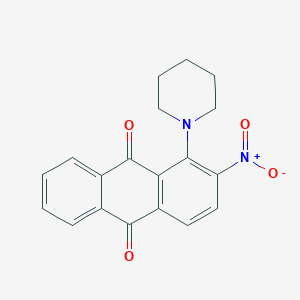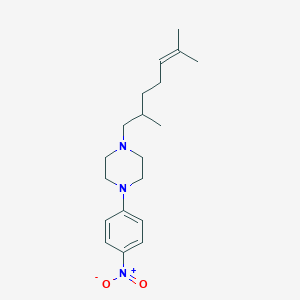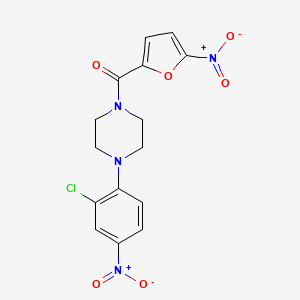
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine, also known as CNFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.
作用机制
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine inhibits PKC by binding to its regulatory domain, preventing its activation by diacylglycerol and calcium ions. This leads to the inhibition of downstream signaling pathways that are regulated by PKC. 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been shown to be a selective inhibitor of PKC and does not inhibit other kinases.
Biochemical and Physiological Effects:
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been shown to have various biochemical and physiological effects in different cell types. It has been reported to induce apoptosis in cancer cells by inhibiting the activity of PKC. 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has also been shown to inhibit the proliferation of smooth muscle cells and reduce the production of extracellular matrix proteins. In addition, 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine in lab experiments is its potency and selectivity for PKC. It allows for the specific inhibition of PKC without affecting other kinases. Another advantage is that 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine is a reversible inhibitor of PKC, which allows for the study of the downstream effects of PKC inhibition. However, one of the limitations of using 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine is its potential toxicity, which may affect the interpretation of experimental results.
未来方向
There are several future directions for the use of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine in scientific research. One potential direction is the development of more potent and selective inhibitors of PKC based on the structure of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine. Another direction is the investigation of the role of PKC in different disease states, such as cancer and cardiovascular disease. Furthermore, the use of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine in combination with other inhibitors may provide insights into the complex signaling pathways regulated by PKC. Overall, 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine is a valuable tool compound for the study of PKC and its downstream effects in various cellular processes.
合成方法
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine involves the reaction of 2-chloro-4-nitroaniline with 5-nitro-2-furoic acid in the presence of thionyl chloride and N-methylmorpholine. The resulting product is then reacted with piperazine to obtain 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine. The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been well-established and has been reported in several scientific publications.
科学研究应用
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been widely used as a tool compound in scientific research to study the role of PKC in various cellular processes. PKC is involved in the regulation of cell proliferation, differentiation, apoptosis, and signal transduction. 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been shown to inhibit the activity of PKC in a dose-dependent manner and has been used to investigate the downstream effects of PKC inhibition.
属性
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O6/c16-11-9-10(19(22)23)1-2-12(11)17-5-7-18(8-6-17)15(21)13-3-4-14(26-13)20(24)25/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFNJNCJLRMGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387095 |
Source


|
| Record name | STK259438 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl](5-nitrofuran-2-yl)methanone | |
CAS RN |
6015-86-7 |
Source


|
| Record name | STK259438 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5129884.png)
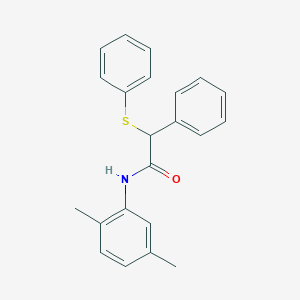
![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)
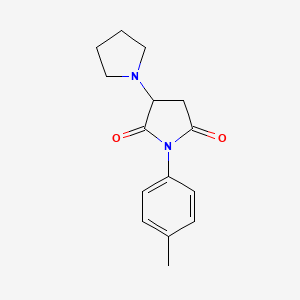
![ethyl 1-benzyl-5-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5129901.png)
![9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)
![1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5129917.png)


![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B5129939.png)
![ethyl [5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5129949.png)
